molecular formula C13H17NO2 B13893524 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one CAS No. 664364-44-7

1-Benzyl-5-hydroxy-5-methylpiperidin-2-one

Cat. No.: B13893524
CAS No.: 664364-44-7
M. Wt: 219.28 g/mol
InChI Key: WNEAVWWWUXXJPC-UHFFFAOYSA-N
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Description

1-Benzyl-5-hydroxy-5-methylpiperidin-2-one is a chemical compound with the molecular formula C13H17NO2 It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and a hydroxyl group at the 5th position of the piperidine ring

Preparation Methods

The synthesis of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-2-one with a suitable oxidizing agent to introduce the hydroxyl group at the 5th position. The reaction conditions typically include the use of solvents such as methanol or ethanol and catalysts like zinc chloride . Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Benzyl-5-hydroxy-5-methylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 1-benzyl-5-methylpiperidin-2-one using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

1-Benzyl-5-hydroxy-5-methylpiperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5th position plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The benzyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and reach its target sites .

Comparison with Similar Compounds

1-Benzyl-5-hydroxy-5-methylpiperidin-2-one can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but lacks the hydroxyl group, resulting in different chemical and biological properties.

    This compound:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

664364-44-7

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-benzyl-5-hydroxy-5-methylpiperidin-2-one

InChI

InChI=1S/C13H17NO2/c1-13(16)8-7-12(15)14(10-13)9-11-5-3-2-4-6-11/h2-6,16H,7-10H2,1H3

InChI Key

WNEAVWWWUXXJPC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)N(C1)CC2=CC=CC=C2)O

Origin of Product

United States

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